molecular formula C17H16F3NO2S B2382384 (4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1421531-24-9

(4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2382384
CAS No.: 1421531-24-9
M. Wt: 355.38
InChI Key: VIFCMGGBRMLCEG-UHFFFAOYSA-N
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Description

(4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a complex organic compound that features a piperidine ring substituted with a thiophene group and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-(piperidin-1-yl)benzaldehyde with thiophene derivatives under alkaline conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

(4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene and trifluoromethoxyphenyl groups can modulate the compound’s binding affinity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Thiophen-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
  • (4-(Thiophen-3-yl)piperidin-1-yl)(4-methoxyphenyl)methanone
  • (4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Uniqueness

(4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is unique due to the presence of both the thiophene and trifluoromethoxyphenyl groups, which confer distinct electronic and steric properties. These features can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications in research and industry .

Properties

IUPAC Name

(4-thiophen-3-ylpiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2S/c18-17(19,20)23-15-3-1-13(2-4-15)16(22)21-8-5-12(6-9-21)14-7-10-24-11-14/h1-4,7,10-12H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFCMGGBRMLCEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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